molecular formula C9H7FN2O B15256501 5-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one

5-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one

Cat. No.: B15256501
M. Wt: 178.16 g/mol
InChI Key: AYEIUJAVXDGHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one is a chemical compound with the molecular formula C9H7FN2O It is a fluorinated derivative of phthalazinone, which is a bicyclic heterocycle containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one typically involves the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of a base such as triethylamine. The reaction is carried out in anhydrous tetrahydrofuran at low temperatures, followed by gradual warming to room temperature and then to 70°C. The product is then isolated by filtration and drying .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted phthalazinone derivatives, which can have different functional groups replacing the fluorine atom or modifications to the bicyclic structure.

Scientific Research Applications

5-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of anticancer drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes involved in DNA repair and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid
  • 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzonitrile

Uniqueness

5-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one is unique due to its specific fluorine substitution and the presence of a methyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

5-fluoro-2-methylphthalazin-1-one

InChI

InChI=1S/C9H7FN2O/c1-12-9(13)6-3-2-4-8(10)7(6)5-11-12/h2-5H,1H3

InChI Key

AYEIUJAVXDGHNI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=N1)C(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.